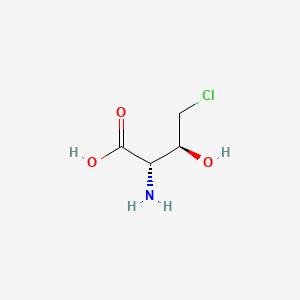
2-Oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxopentanoic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 2-oxopentanoic acid.
科学的研究の応用
1. Metabolic Studies in Human and Animal Models
- Metabolism in Diabetes and Maple Syrup Urine Disease: A study describes a method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, applicable for isotope enrichment analysis, useful in diabetes and maple syrup urine disease research (Schadewaldt, Wendel, & Hammen, 1996).
- Function of Pancreatic Islets in Obesity and Hyperglycemia: The effects of 2-oxopentanoate on insulin secretion and calcium uptake in pancreatic islets from obese-hyperglycemic mice were investigated, indicating its role in studying diabetes (Lenzen & Panten, 1980).
2. Analytical Methodologies
- Analytical Techniques for Determination in Plasma: A convenient enzymatic method for determining 4-methyl-2-oxopentanoate in plasma was developed, demonstrating its utility in clinical chemistry (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
- Study of Branched-Chain 2-Oxo Acids in Cultured Human Skin Fibroblasts: This study examined the transamination and oxidative decarboxylation of branched-chain L-amino acid derived 2-oxo acids in human skin fibroblasts, relevant for understanding metabolic disorders (Schadewaldt, Radeck, Hammen, & Wendel, 1988).
3. Chemical and Biochemical Applications
- Characterization and Fragmentation Mechanisms: The mass spectrometric characterization of 4-oxopentanoic acid, a model substance for small organic compounds, was investigated, revealing insights into fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
- Synthesis of α-Amino Acid Derivatives: A study presented a method for the synthesis of α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species, demonstrating the compound's utility in synthetic chemistry (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).
特性
分子式 |
C5H7O3- |
|---|---|
分子量 |
115.11 g/mol |
IUPAC名 |
2-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChIキー |
KDVFRMMRZOCFLS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)C(=O)[O-] |
正規SMILES |
CCCC(=O)C(=O)[O-] |
同義語 |
2-ketopentanoic acid 2-ketopentanoic acid, sodium salt 2-ketovalerate alpha-ketovaleric acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



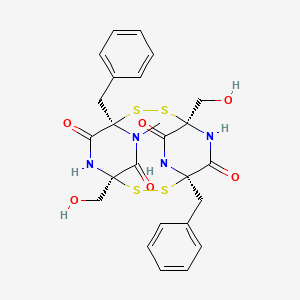
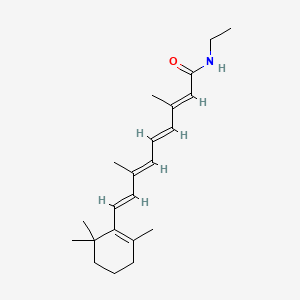
![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)

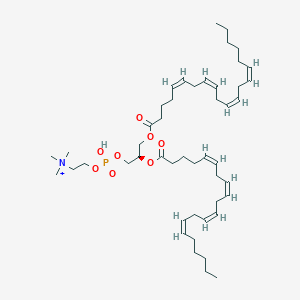

![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)
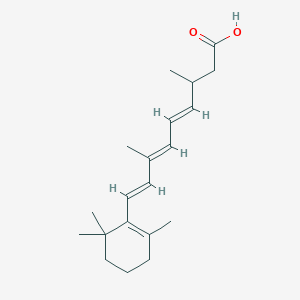

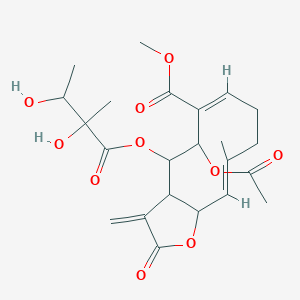
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)

